5-Methyl-2-nitrophenyl isocyanate
Overview
Description
5-Methyl-2-nitrophenyl isocyanate (CAS# 152645-33-5) is a useful research chemical compound . It is also known by its IUPAC name, 2-isocyanato-4-methyl-1-nitrobenzene .
Molecular Structure Analysis
The linear formula of 5-Methyl-2-nitrophenyl isocyanate is CH3C6H3(NO2)NCO . Its molecular weight is 178.14 . The SMILES string representation is Cc1ccc(c(c1)N=C=O)N+=O . The InChI representation is 1S/C8H6N2O3/c1-6-2-3-8(10(12)13)7(4-6)9-5-11/h2-4H,1H3 .Physical And Chemical Properties Analysis
5-Methyl-2-nitrophenyl isocyanate has a boiling point of 305 ℃ at 760 mmHg . Its density is 1.27 g/cm3 .Scientific Research Applications
Synthesis of New Compounds
- 5-Methyl-2-nitrophenyl isocyanate is used in the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones. This process involves the reaction of substituted phenyl isocyanates with amino compounds, leading to the formation of ureidocarboxylic acids and imidazolidin-2,4-diones, which are characterized by NMR spectroscopy (Sedlák et al., 2005).
Vibrational and DFT Analysis
- Vibrational spectra and Density Functional Theory (DFT) analysis of 5-Methyl-2-nitrophenyl isocyanate are used to understand its conformational properties. This includes the study of cis and trans conformers and their energy differences, which is crucial for understanding the molecular behavior of such compounds (Tonannavar et al., 2012).
Preparation of Carbamates
- A method for preparing 4-nitrophenyl N-methyl- and N-alkylcarbamates involves the treatment of 4-nitrophenyl chloroformate with alkylammonium hydrochloride salts. This process yields safer alternatives to highly toxic methyl isocyanate, demonstrating 5-Methyl-2-nitrophenyl isocyanate’s relevance in producing less hazardous compounds (Peterson et al., 2006).
Polymer Synthesis and Applications
- Isocyanates like 5-Methyl-2-nitrophenyl isocyanate are important in polymer synthesis, particularly for creating polyurethanes and polyureas. Research in this area explores the conversion of isocyanato groups under various conditions, leading to the formation of reactive polymers, which have potential industrial applications (Ghosh, 2017).
Future Directions
properties
IUPAC Name |
2-isocyanato-4-methyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-2-3-8(10(12)13)7(4-6)9-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYLXAIOORHIOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404780 | |
Record name | 5-Methyl-2-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-nitrophenyl isocyanate | |
CAS RN |
152645-33-5 | |
Record name | 5-Methyl-2-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-2-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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